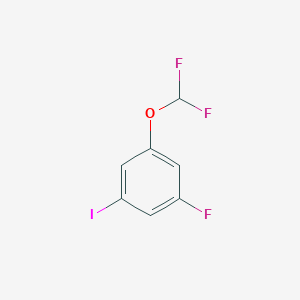

1-(Difluoromethoxy)-3-fluoro-5-iodobenzene

Descripción

1-(Difluoromethoxy)-3-fluoro-5-iodobenzene (C₇H₄F₃IO) is a fluorinated aromatic compound characterized by a benzene ring substituted with a difluoromethoxy (-OCHF₂) group at position 1, a fluorine atom at position 3, and an iodine atom at position 3. This compound is of significant interest in pharmaceutical and agrochemical research due to its unique electronic and steric properties. The iodine atom serves as a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the difluoromethoxy group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .

Synthetic routes typically involve halogenation and etherification steps. For example, analogous compounds like 1-(benzyloxy)-3-fluoro-5-iodobenzene are synthesized from 3-fluoro-5-iodophenol using benzyl bromide and potassium carbonate under reflux conditions . Adapting such methods, the difluoromethoxy group could be introduced via nucleophilic substitution or fluorination reactions.

Propiedades

IUPAC Name |

1-(difluoromethoxy)-3-fluoro-5-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3IO/c8-4-1-5(11)3-6(2-4)12-7(9)10/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMWPLUFPWOTEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)I)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)-3-fluoro-5-iodobenzene typically involves the introduction of the difluoromethoxy group onto a pre-functionalized benzene ring. One common method is the metal-mediated difluoromethylation of a suitable precursor. For example, the difluoromethyl radical can be generated from difluoromethyl sulfonyl compounds and added to a benzene ring in the presence of a nickel catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Difluoromethoxy)-3-fluoro-5-iodobenzene can undergo various chemical reactions, including:

Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Cross-Coupling Reactions: The iodo group can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Cross-Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aniline derivative, while cross-coupling with a boronic acid can produce a biaryl compound.

Aplicaciones Científicas De Investigación

The applications of 1-Chloro-3-(difluoromethoxy)-5-iodobenzene in scientific research include its use as an intermediate in the synthesis of complex organic molecules, such as pharmaceuticals and agrochemicals. The compound can also be used in the development of radiolabeled compounds for imaging studies and as a probe in biochemical assays. In industry, it is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Chemical Structure and Properties

1-Chloro-3-(difluoromethoxy)-5-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds. It is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring. The molecular formula of this compound is C7H4ClF2I, with a molecular weight of approximately 292.47 g/mol. The presence of multiple halogen atoms enhances its chemical reactivity and potential interactions with biological targets.

Methods of Preparation

The synthesis of 1-Chloro-3-(difluoromethoxy)-5-iodobenzene typically involves the halogenation of a suitable benzene derivative. One common method is the electrophilic aromatic substitution reaction, where a benzene ring is substituted with chlorine, fluorine, and iodine atoms. The reaction conditions often include the use of halogenating agents such as chlorine gas, iodine monochloride, and difluoromethoxy reagents in the presence of catalysts like iron or aluminum chloride. Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and controlled reactions.

Reactions

1-Chloro-3-(difluoromethoxy)-5-iodobenzene undergoes various chemical reactions, including:

- Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by nucleophiles such as hydroxide ions or amines.

- Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

- Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form biaryl derivatives, which are useful in the synthesis of pharmaceuticals and agrochemicals.

Mechanisms of Biological Activity

This compound's biological activity is largely attributed to its ability to interact with various enzymes and receptors. The difluoromethoxy group is believed to influence lipophilicity and metabolic stability, which are critical factors in drug design and efficacy. Key mechanisms may include enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar compounds include 1-Chloro-3-(difluoromethoxy)-5-fluorobenzene, 1-Chloro-3-(difluoromethoxy)-2-methylbenzene and 1-Chloro-3-(difluoromethoxy)-2-fluoro-5-(trifluoromethyl)benzene. 1-Chloro-3-(difluoromethoxy)-5-iodobenzene is unique due to the presence of iodine, which can significantly influence its reactivity and interactions compared to other halogenated benzene derivatives. The combination of chlorine, fluorine, and iodine atoms provides a distinct set of chemical properties that can be exploited in various applications.

Potential Applications

Given its structural properties, this compound may have applications in medicinal and synthetic chemistry:

- Medicinal Chemistry: As a potential lead compound for developing new drugs targeting skin disorders or other conditions influenced by melanin production.

- Synthetic Chemistry: Its unique structure may serve as a building block for synthesizing more complex molecules with desired biological activities.

Mecanismo De Acción

The mechanism of action of 1-(Difluoromethoxy)-3-fluoro-5-iodobenzene depends on its specific application. In chemical reactions, the difluoromethoxy group can influence the reactivity and stability of the compound. The presence of the fluoro and iodo substituents can also affect the compound’s electronic properties and interactions with other molecules.

Comparación Con Compuestos Similares

1-Iodo-3-(trifluoromethoxy)benzene (CAS 198206-33-6)

- Structure : Trifluoromethoxy (-OCF₃) at position 1, iodine at position 3.

- Similarity Score : 0.98 (high structural similarity due to trifluoromethoxy and iodine substituents) .

- Key Differences :

- The trifluoromethoxy group is more electron-withdrawing than difluoromethoxy, leading to greater ring deactivation.

- Higher thermal stability but reduced reactivity in cross-coupling reactions compared to the iodine in 1-(Difluoromethoxy)-3-fluoro-5-iodobenzene.

2-Ethoxy-1,3-difluoro-5-iodobenzene (CAS 2092183-42-9)

- Structure : Ethoxy (-OCH₂CH₃) at position 2, fluorine at positions 1 and 3, iodine at position 4.

- Molecular Formula : C₈H₇F₂IO; Molar Mass : 284.04 g/mol .

- Key Differences :

- The ethoxy group is less electronegative than difluoromethoxy, resulting in lower metabolic stability.

- Steric hindrance from the ethoxy group may reduce accessibility for further functionalization.

1-Bromo-3-iodo-5-(trifluoromethoxy)benzene (CAS 845866-78-6)

- Structure : Bromine at position 1, iodine at position 3, trifluoromethoxy at position 5.

- Similarity Score : 0.81 .

- Key Differences :

- Bromine at position 1 offers distinct reactivity in substitution reactions (e.g., faster SN2 displacement compared to iodine).

- The trifluoromethoxy group at position 5 alters regioselectivity in electrophilic aromatic substitution.

Physicochemical and Reactivity Comparison

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Boiling Point (°C) | Reactivity in Cross-Coupling |

|---|---|---|---|---|---|

| 1-(Difluoromethoxy)-3-fluoro-5-iodobenzene | C₇H₄F₃IO | 288.01 | -OCHF₂, -F, -I | Not reported | High (iodine as leaving group) |

| 1-Iodo-3-(trifluoromethoxy)benzene | C₇H₄F₃IO | 288.01 | -OCF₃, -I | Not reported | Moderate |

| 2-Ethoxy-1,3-difluoro-5-iodobenzene | C₈H₇F₂IO | 284.04 | -OCH₂CH₃, -F, -I | Not reported | Moderate (steric hindrance) |

| 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene | C₇H₃BrF₃IO | 369.91 | -Br, -I, -OCF₃ | Not reported | High (Br/I synergy) |

Notes:

- Reactivity : The iodine in 1-(Difluoromethoxy)-3-fluoro-5-iodobenzene facilitates efficient cross-coupling, making it preferable in drug synthesis over brominated analogs .

- Lipophilicity : Difluoromethoxy and trifluoromethoxy groups enhance logP values compared to ethoxy or methoxy substituents, improving membrane permeability .

Actividad Biológica

1-(Difluoromethoxy)-3-fluoro-5-iodobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-(Difluoromethoxy)-3-fluoro-5-iodobenzene is characterized by the presence of fluorine and iodine substituents on a benzene ring, which significantly influence its reactivity and biological interactions. The difluoromethoxy group enhances the compound's lipophilicity and metabolic stability, making it a suitable candidate for drug development.

The biological activity of 1-(Difluoromethoxy)-3-fluoro-5-iodobenzene is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorine atoms can form strong hydrogen bonds and dipole interactions, which enhance binding affinity. This interaction can modulate the activity of the target proteins, leading to desired biological effects such as inhibition or activation.

Antimicrobial Activity

Research indicates that compounds similar to 1-(Difluoromethoxy)-3-fluoro-5-iodobenzene exhibit antimicrobial properties. These compounds may disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism, leading to cell death.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies show that halogenated benzene derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Studies

Several studies have highlighted the biological activity of halogenated compounds similar to 1-(Difluoromethoxy)-3-fluoro-5-iodobenzene:

- Antimicrobial Efficacy : A study evaluated a series of fluorinated benzene derivatives against Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL .

- Anticancer Activity : A research project focused on the synthesis of fluorinated compounds for cancer therapy demonstrated that one derivative showed IC50 values of less than 10 µM against various cancer cell lines, indicating potent anticancer activity .

- Mechanistic Insights : Another study explored the mechanism by which fluorinated compounds induce apoptosis in cancer cells, revealing that these compounds activate intrinsic apoptotic pathways by increasing reactive oxygen species (ROS) levels .

Research Findings Summary

| Study/Case | Biological Activity | Findings |

|---|---|---|

| Antimicrobial Study | Antibacterial | MICs between 0.5 - 4 µg/mL against S. aureus |

| Anticancer Research | Cytotoxicity | IC50 < 10 µM in various cancer cell lines |

| Mechanistic Study | Apoptosis Induction | Increased ROS levels leading to cell death |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.